molecular formula C27H33N5O6 B1193368 Oxocarbazate

Oxocarbazate

Cat. No. B1193368
M. Wt: 523.59
InChI Key: SOJOZEQPSCXNLB-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxocarbazate is an inhibitor of human cathepsin L.

Scientific Research Applications

1. Antiviral and Antiprotease Activity

Oxocarbazate, specifically a tetrahydroquinoline oxocarbazate, has been identified as an inhibitor of human cathepsin L. It demonstrates significant potency in blocking the entry of severe acute respiratory syndrome (SARS) coronavirus and Ebola pseudotype virus into human cells. This compound acts as a subnanomolar, slow-binding, reversible inhibitor of human cathepsin L, showcasing its potential in antiviral therapy (Shah et al., 2010).

2. Antioxidant Properties

Diethyldithiocarbamate, a compound related to oxocarbazate, exhibits potent antioxidant properties. It scavenges various reactive oxygen species and exhibits protective effects against oxidant-induced damage to vital biomolecules such as DNA and proteins. This suggests its potential application in managing oxidative stress-related diseases (Liu et al., 1996).

3. Neuropharmacological Effects

Various studies have explored the neuropharmacological implications of oxocarbazate and its derivatives. For instance, eslicarbazepine, a structurally related compound, has been investigated for its effects on voltage-gated sodium channels, which are crucial in managing epileptic conditions (Hebeisen et al., 2015).

4. Environmental and Health Impacts

Compounds such as triclocarban, related to the broader family of oxocarbazates, have been examined for their environmental persistence and potential health impacts. These studies provide insights into the ecological and biological effects of such compounds, which is crucial for assessing their safety and potential applications (Halden et al., 2017).

properties

Product Name

Oxocarbazate

Molecular Formula

C27H33N5O6

Molecular Weight

523.59

IUPAC Name

2-((2-Ethylphenyl)amino)-2-oxoethyl 2-((tert-butoxycarbonyl)-L-tryptophyl)hydrazine-1-carboxylate

InChI

InChI=1S/C27H33N5O6/c1-5-17-10-6-8-12-20(17)29-23(33)16-37-26(36)32-31-24(34)22(30-25(35)38-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)/t22-/m0/s1

InChI Key

SOJOZEQPSCXNLB-QFIPXVFZSA-N

SMILES

O=C(NNC([C@H](CC1=CNC2=C1C=CC=C2)NC(OC(C)(C)C)=O)=O)OCC(NC3=CC=CC=C3CC)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Oxocarbazate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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